Cas no 110358-80-0 (2-(furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine)
2-(furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-Piperidineethanamine,b-2-furanyl-
- 2-(2-FURYL)-2-PIPERIDIN-1-YLETHANAMINE
- 2-Furan-2-yl-2-piperidin-1-yl-ethylamine
- 1-[(1R)-2-ammonio-1-furan-2-ylethyl]piperidinium
- 1-[(1S)-2-ammonio-1-furan-2-ylethyl]piperidinium
- 1-piperidineethanamine, beta-2-furanyl-
- 2-(2-Furyl)-2-(piperidin-1-yl)ethanamine
- 2-furan-2-yl-2-piperidin-1-ylethanamine
- 2-(furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine
- F2124-0430
- EN300-07953
- DTXSID90391595
- 110358-80-0
- AKOS000263662
- AKOS016040407
- 2-(2-FURYL)-2-PIPERIDINO-1-ETHANAMINE
- 1-Pyridineethanamine, .beta.-(2-furanyl)hexahydro-
- 2-(furan-2-yl)-2-(piperidin-1-yl)ethanamine
- MFCD06655011
- PZAFITNXUAYSNP-UHFFFAOYSA-N
- CHEMBL4554951
- 2-(furan-2-yl)-2-piperidin-1-ylethanamine
- G41186
- STK661467
-
- MDL: MFCD06655011
- Inchi: 1S/C11H18N2O/c12-9-10(11-5-4-8-14-11)13-6-2-1-3-7-13/h4-5,8,10H,1-3,6-7,9,12H2
- InChI Key: PZAFITNXUAYSNP-UHFFFAOYSA-N
- SMILES: O1C=CC=C1C(CN)N1CCCCC1
Computed Properties
- Exact Mass: 194.142
- Monoisotopic Mass: 194.142
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 42.4Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 257.0±25.0 °C at 760 mmHg
- Flash Point: 109.2±23.2 °C
- PSA: 42.40000
- LogP: 2.40350
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
2-(furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 033771-500mg |
2-Furan-2-yl-2-piperidin-1-yl-ethylamine |
110358-80-0 | 500mg |
3251CNY | 2021-05-07 | ||
| Chemenu | CM314503-5g |
2-(Furan-2-yl)-2-(piperidin-1-yl)ethanamine |
110358-80-0 | 95% | 5g |
$825 | 2021-08-18 | |
| TRC | B414458-50mg |
2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine |
110358-80-0 | 50mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B414458-100mg |
2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine |
110358-80-0 | 100mg |
$ 95.00 | 2022-06-01 | ||
| TRC | B414458-500mg |
2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine |
110358-80-0 | 500mg |
$ 320.00 | 2022-06-01 | ||
| Chemenu | CM314503-1g |
2-(Furan-2-yl)-2-(piperidin-1-yl)ethanamine |
110358-80-0 | 95% | 1g |
$455 | 2023-11-25 | |
| abcr | AB315584-500 mg |
2-Furan-2-yl-2-piperidin-1-yl-ethylamine |
110358-80-0 | 500MG |
€620.10 | 2022-03-03 | ||
| abcr | AB315584-1 g |
2-Furan-2-yl-2-piperidin-1-yl-ethylamine |
110358-80-0 | 1g |
€841.90 | 2022-03-03 | ||
| abcr | AB315584-2 g |
2-Furan-2-yl-2-piperidin-1-yl-ethylamine |
110358-80-0 | 2g |
€1,108.00 | 2022-03-03 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 033771-500mg |
2-Furan-2-yl-2-piperidin-1-yl-ethylamine |
110358-80-0 | 500mg |
3251.0CNY | 2021-07-13 |
2-(furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine Suppliers
2-(furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
Additional information on 2-(furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine
Introduction to 2-(furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine (CAS No. 110358-80-0) and Its Emerging Applications in Chemical Biology
2-(furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine, identified by its CAS number 110358-80-0, is a heterocyclic compound featuring a unique structural motif that has garnered significant attention in the field of chemical biology and drug discovery. The molecule combines a furan ring with a piperidine moiety, linked through an ethylamine backbone, creating a scaffold that exhibits promising pharmacological properties. This introduction delves into the structural characteristics, synthetic pathways, and most notably, the latest research applications of this compound, emphasizing its potential in modulating biological targets and advancing therapeutic strategies.
The structural composition of 2-(furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine (CAS No. 110358-80-0) lies at the intersection of two pharmacophore-rich scaffolds: the furan ring and the piperidine nitrogen. The furan moiety, characterized by its oxygen-containing five-membered aromatic ring, is known for its ability to engage in hydrogen bonding interactions and exhibit significant lipophilicity. In contrast, the piperidine ring, a six-membered nitrogen-containing heterocycle, is widely recognized for its role in stabilizing bioactive molecules through its rigid conformation and ability to form hydrogen bonds with polar residues in biological targets. The ethylamine linkage between these two heterocycles introduces additional flexibility while maintaining overall molecular solubility, making it an attractive candidate for further derivatization and optimization.
The synthesis of 2-(furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine (CAS No. 110358-80-0) typically involves multi-step organic transformations that leverage classical nucleophilic substitution reactions and transition-metal-catalyzed cross-coupling strategies. A common synthetic route begins with the preparation of 2-furylboronic acid or 2-furyl halides, which serve as precursors for Suzuki-Miyaura or Buchwald-Hartwig couplings with piperidine derivatives. The introduction of the ethylamine group can be achieved through reductive amination or nucleophilic addition reactions, ensuring regioselective functionalization at the desired positions. Recent advances in catalytic systems have enabled more efficient and scalable syntheses, reducing side reactions and improving overall yields, thereby facilitating its exploration in medicinal chemistry.
In recent years, 2-(furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine (CAS No. 110358-80-0) has been investigated for its potential as an intermediate in the development of bioactive molecules targeting various therapeutic areas. One particularly compelling application lies in its role as a precursor for kinase inhibitors, where the combined furan-piperidine scaffold can mimic natural substrates or allosteric sites on protein kinases. Studies have demonstrated that derivatives of this compound exhibit inhibitory activity against kinases involved in cancer progression, such as EGFR (epidermal growth factor receptor) and ALK (anaplastic lymphoma kinase). The ability to fine-tune both lipophilicity and hydrogen bonding potential through structural modifications has allowed researchers to optimize potency and selectivity.
Furthermore, the pharmacological profile of 2-(furan-2-yl)-2-(piperidin-1-y l)ethan -1 -amine (CAS No. 110358 - 80 - 0) has been explored in contexts beyond oncology. Emerging research suggests its utility in modulating neurokinin receptors, which are implicated in pain signaling and inflammation. Piperidine-containing analogs have shown promise as antagonists or partial agonists at NK1 receptors, offering potential therapeutic benefits for conditions such as chemotherapy-induced nausea and vomiting or chronic inflammatory disorders. The furan moiety may contribute to favorable pharmacokinetic properties by enhancing blood-brain barrier penetration or metabolic stability, making this scaffold particularly attractive for central nervous system (CNS) drug discovery.
The growing interest in 2-(furan - 2 - yl ) - 2 - ( piperidin - 1 - y l ) eth an - 1 - am ine ( CAS No . 110358 - 80 - 0) has also spurred investigations into its role as a scaffold for developing antiviral agents. The unique combination of heterocycles provides multiple interaction points with viral proteases or polymerases, enabling the design of potent inhibitors against pathogens such as HIV or hepatitis C virus (HCV). Computational modeling studies have identified key pharmacophoric elements within this compound that are critical for binding affinity and have guided the synthesis of novel derivatives with enhanced antiviral activity. Such findings underscore the versatility of this scaffold in addressing diverse infectious diseases.
From a computational chemistry perspective, virtual screening methods have been employed to identify lead compounds derived from 2-(furan - 2 - yl ) - 2 -( piperidin - 1 - y l ) eth an - 1 - am ine ( CAS No . 110358 - 80 - 0) for various biological targets. Molecular docking simulations highlight the favorable interactions between this scaffold and protein active sites, including hydrogen bonding networks formed by the nitrogen atoms of piperidine and oxygen atoms of furan. Additionally, alanine scanning mutagenesis experiments have provided insights into critical residues that modulate binding affinity, guiding structure-based drug design efforts. These computational approaches have accelerated the discovery process by prioritizing promising candidates for experimental validation.
The synthetic accessibility of 2-(furan - 2 - yl ) - 2 -( piperidin - 1 - y l ) eth an - 1 - am ine ( CAS No . 110358 - 80 - 0) has further facilitated its use as a building block in combinatorial chemistry libraries. By systematically varying substituents on either heterocyclic component or introducing additional functional groups via click chemistry strategies, researchers can generate diverse libraries for high-throughput screening (HTS). Such libraries have yielded novel compounds with improved pharmacological profiles compared to parent structures , demonstrating how derivatization can enhance therapeutic potential while minimizing off-target effects . This modular approach underscores why this scaffold remains a valuable asset in modern drug discovery pipelines .
Future directions involving [product name] are likely to expand into exploring its potential as a chiral building block , leveraging enantioselective synthesis techniques to produce enantiomerically pure forms with enhanced specificity . Advances in biocatalysis may also enable greener synthetic routes , reducing reliance on traditional heavy metal catalysts while maintaining high yields . Moreover , investigating prodrug formulations could improve bioavailability , allowing for more effective delivery systems tailored toward specific tissues or disease states . As research continues , it is anticipated that new applications will emerge , further solidifying [product name]’s role as a key intermediate in next-generation therapeutics .
In conclusion,[product name]( CAS No . [cas no]) represents a structurally intriguing compound with broad applicability across multiple therapeutic domains . Its unique heterocyclic combination offers distinct advantages in modulating biological targets through optimized hydrogen bonding networks , lipophilicity profiles , and metabolic stability . While significant progress has been made , ongoing research promises even greater insights into its full potential , paving way toward innovative treatments addressing unmet medical needs worldwide . As methodologies evolve – both synthetic chemistries computational techniques – [product name] will undoubtedly continue playing pivotal role advancing frontiers chemical biology pharmaceutical sciences.
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